5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine
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Overview
Description
5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine typically involves the chloromethylation of 2-(1-pyrrolidinyl)pyridine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pyrrolidinyl group may enhance the compound’s ability to cross biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(1-Pyrrolidinyl)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Hydroxymethyl)-2-(1-pyrrolidinyl)pyridine: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-(1-Pyrrolidinyl)-5-methylpyridine:
Uniqueness
5-(Chloromethyl)-2-(1-pyrrolidinyl)pyridine is unique due to the presence of both a chloromethyl and a pyrrolidinyl group, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H13ClN2 |
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Molecular Weight |
196.67 g/mol |
IUPAC Name |
5-(chloromethyl)-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h3-4,8H,1-2,5-7H2 |
InChI Key |
NIPUIPJJOIBJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CCl |
Origin of Product |
United States |
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